2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLQSDJWYBFNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiophene ring followed by its attachment to the benzamide core. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct substitution pattern and yield. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Chloro-N-(2-chlorophenyl)benzamide ()
- Structure : Lacks the urea-thiophene moiety but shares the 2-chlorobenzamide core.
- Conformation : The trans configuration of N–H and C=O bonds in the amide group is conserved, suggesting similar steric and electronic profiles .
- Applications : Used as a reference in crystallographic studies due to predictable bonding patterns.
Triflumuron ()
- Structure: 2-Chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide.
- Key Differences : Replaces the urea-thiophene group with a trifluoromethoxy-substituted phenylurea.
- Applications : Commercial insecticide (chitin synthesis inhibitor) .
Urea-Linked Benzamide Derivatives
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide ()
- Structure : Features a thiazole ring instead of benzamide and a trifluoromethoxy group.
- Molecular Weight : 466.4 g/mol.
- Bioactivity : Thiazole-containing analogs are often explored for antimicrobial and anticancer activity .
Heterocyclic Modifications
2-Chloro-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]benzamide ()
- Structure : Replaces the urea-thiophene unit with a 5-methoxyindole group.
- Properties: Higher molecular weight (328.8 g/mol) and reduced hydrogen-bonding capacity (2 donors vs. 3 in the target compound) .
- Applications : Indole derivatives are frequently studied for CNS-targeting drugs.
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The urea-thiophene moiety in the target compound may enhance binding to sulfur-rich enzymatic pockets compared to CF₃ or methoxy analogs .
- Data Limitations : Critical parameters (e.g., solubility, melting point) for the target compound are absent in the literature. Biological activity studies are also lacking.
- Synthetic Feasibility : High yields (>90%) for urea-linked thiazole derivatives () suggest viable synthetic routes for the target compound .
Biological Activity
The compound 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent research.
Chemical Structure
The chemical structure of this compound includes:
- A chlorine atom at the 2-position of the benzamide.
- A thiophene ring connected through a urea linkage to a phenyl group.
This unique combination of functional groups contributes to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various chloroacetamide derivatives, including those similar to this compound. Research conducted on related compounds indicates significant effectiveness against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The studies utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure .
| Compound Type | Target Organisms | Effectiveness |
|---|---|---|
| Chloroacetamides | S. aureus, MRSA | High |
| Chloroacetamides | E. coli | Moderate |
| Chloroacetamides | Candida albicans | Moderate |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial activity of these compounds. Conversely, electron-donating groups tend to reduce efficacy. The positioning of substituents on the phenyl ring significantly influences the biological activity, with specific configurations yielding better results against various pathogens .
Case Studies
- Antimicrobial Screening : In a study involving twelve newly synthesized N-substituted phenyl chloroacetamides, compounds were screened for their antimicrobial properties using standard testing against E. coli, S. aureus, and C. albicans. The results indicated that compounds with halogenated substituents exhibited superior activity due to increased lipophilicity, allowing for better membrane penetration .
- Comparative Analysis : Another investigation compared the activity of this compound with established antibiotics like ciprofloxacin. The newly synthesized derivatives showed promising results, particularly against resistant strains of bacteria .
The proposed mechanism for the antimicrobial action involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The urea linkage may play a crucial role in binding to active sites on bacterial enzymes, thereby inhibiting their function .
Q & A
Q. What are the key synthetic challenges in preparing 2-chloro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including the formation of the ureido linkage and thiophene integration. Key challenges include controlling regioselectivity during thiophene coupling and minimizing side reactions at chlorinated positions. Optimization strategies include using catalysts (e.g., Pd-based for cross-coupling), controlled temperatures (0–5°C for sensitive intermediates), and anhydrous conditions to prevent hydrolysis. Intermediate purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- 1H/13C NMR : Resolves aromatic protons, urea NH signals, and thiophene substituents. For example, the urea NH protons typically appear as broad singlets near δ 8.5–9.5 ppm .
- X-ray crystallography : Provides definitive confirmation of molecular geometry, including dihedral angles between the benzamide and thiophene moieties (e.g., ~30–40° deviations observed in analogous structures) .
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) functional groups .
Q. What purification methods are suitable for isolating this compound?
Flash chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity, particularly for removing polar byproducts. HPLC (C18 column, acetonitrile/water mobile phase) is recommended for analytical purity validation (>95%) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and stability during synthesis?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for urea bond formation and thiophene coupling, identifying energy barriers. Reaction path searches (e.g., using the GRRM program) can predict intermediates and side products, guiding experimental condition adjustments (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in bioactivity data across assay conditions?
Contradictions may arise from assay-specific variables (e.g., pH, co-solvents like DMSO). Validate results via:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays).
- Purity verification : Use LC-MS to rule out degradation products.
- Positive controls : Include known inhibitors (e.g., acps-pptase inhibitors for bacterial targets) to calibrate activity .
Q. How does the thiophene moiety influence biological target interactions?
The thiophene’s π-electron system enhances hydrophobic interactions with enzyme pockets (e.g., bacterial acps-pptase). Structure-activity relationship (SAR) studies on analogues show that substituting thiophene with furan reduces activity by ~50%, highlighting its role in target affinity .
Q. How can molecular docking predict binding affinity to target proteins?
Docking simulations (AutoDock Vina, Glide) using crystal structures of target enzymes (e.g., PDB: 3T88 for acps-pptase) model hydrogen bonding between the urea NH and catalytic residues (e.g., Asp154). Binding scores (ΔG ≤ −8 kcal/mol) correlate with in vitro IC50 values (<10 µM) .
Q. What degradation pathways occur during storage, and how is stability enhanced?
Common degradation includes hydrolysis of the urea bond under humid conditions and oxidation of the thiophene ring. Stability is improved by:
- Storage : Argon atmosphere, −20°C in amber vials.
- Lyophilization : For aqueous solubility studies.
- Antioxidants : Addition of 0.1% BHT in stock solutions .
Methodological Guidelines
- Controlled experiments : Use DoE (Design of Experiments) to optimize synthetic yields, varying parameters like solvent (DMF vs. THF) and catalyst loading .
- Data validation : Cross-reference NMR shifts with PubChem’s predicted spectra (CC-DPS) to confirm assignments .
- Ethical compliance : Adhere to in vitro research standards (e.g., no human/animal testing) for bioactivity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
